L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is a derivative of the amino acid L-glutamine, modified to include a nitrophenyl group. This compound is notable for its potential applications in pharmaceuticals, particularly in immunosuppressive therapies and as a biochemical reagent. The presence of the nitrophenyl moiety enhances its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.
L-Glutamine, N-(4-nitrophenyl)-, monohydrate is synthesized through organic chemistry techniques that involve the modification of L-glutamine. It can be sourced from chemical suppliers and research laboratories that specialize in amino acid derivatives and pharmaceutical compounds. Notable databases such as PubChem and Sigma-Aldrich provide detailed information regarding its properties and synthesis methods .
This compound falls under the category of amino acid derivatives, specifically classified as an aromatic amine due to the presence of the nitrophenyl group. It is also categorized as a pharmaceutical compound due to its potential therapeutic applications.
The synthesis of L-Glutamine, N-(4-nitrophenyl)-, monohydrate typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to prevent degradation of L-glutamine and ensure optimal yield of the nitrophenyl derivative.
The molecular formula for L-Glutamine, N-(4-nitrophenyl)-, monohydrate is C₁₁H₁₃N₃O₅. Its structure consists of:
The compound's molecular weight is approximately 273.24 g/mol. The structural representation can be visualized using molecular modeling software or through chemical databases like PubChem .
L-Glutamine, N-(4-nitrophenyl)-, monohydrate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group, which enhances electrophilicity at adjacent sites.
The mechanism of action for L-Glutamine, N-(4-nitrophenyl)- involves several biochemical pathways:
Research indicates that derivatives like this one can enhance or inhibit specific cellular responses based on their structural modifications.
Relevant analyses suggest that this compound's stability and reactivity make it suitable for various biochemical applications .
L-Glutamine, N-(4-nitrophenyl)-, monohydrate has several scientific uses:
L-Glutamine, N-(4-nitrophenyl)-, monohydrate (commonly termed γ-glutamyl-p-nitroanilide or GPNA) serves as a chromogenic substrate for γ-glutamyltransferase (EC 2.3.2.2). This enzyme is pivotal in glutathione metabolism and amino acid translocation across cellular membranes. GPNA undergoes γ-glutamyl bond cleavage by γ-glutamyltransferase, releasing the chromophore p-nitroaniline (λ~max~ = 405 nm), which enables real-time spectrophotometric monitoring of enzymatic activity [1] [4].
In biocatalytic pathways, γ-glutamyltransferase utilizes GPNA as a γ-glutamyl donor. The reaction proceeds via a two-step ping-pong mechanism:
This substrate specificity underpins GPNA’s utility in clinical diagnostics and enzyme kinetics research. For example, γ-glutamyltransferase activity in hepatic and renal tissues is routinely assayed using GPNA due to its high turnover rate and detectability [7] [10].
Table 1: Biocatalytic Applications of GPNA in γ-Glutamyltransferase Studies
Application Scope | Experimental Context | Significance |
---|---|---|
Clinical Diagnostics | Serum γ-glutamyltransferase activity assays | Marker for hepatobiliary diseases and alcohol abuse |
Enzyme Kinetics | Pre-steady-state kinetic parameter determination | Quantifies catalytic efficiency (k~cat~/K~M~) |
Transpeptidation Studies | Acceptor substrate specificity profiling | Identifies physiological amino acid acceptors |
Kinetic analyses reveal that γ-glutamyltransferase exhibits Michaelis-Menten kinetics toward GPNA. Key parameters derived from Lineweaver-Burk plots include:
The hydrolysis mechanism involves nucleophilic activation by a conserved threonine residue (Thr-391 in Escherichia coli γ-glutamyltransferase), which attacks the γ-carbonyl group of GPNA. This forms a tetrahedral transition state stabilized by oxyanion holes composed of glycine residues (e.g., Gly-483 and Gly-484 in Escherichia coli γ-glutamyltransferase). Proton transfer from a general base (likely a histidine or arginine residue) facilitates p-nitroaniline release [3] [5] [8].
Pre-steady-state kinetic studies demonstrate biphasic behavior:
Table 2: Kinetic Parameters for γ-Glutamyltransferase-Catalyzed GPNA Hydrolysis
Kinetic Parameter | Value | Experimental Conditions | Biological Source |
---|---|---|---|
K~M~ (mM) | 0.22 ± 0.03 | pH 8.5, 37°C, 40 mM glycylglycine | Rat kidney |
V~max~ (μmol·min⁻¹·mg⁻¹) | 10.5 ± 1.2 | pH 8.5, 37°C | Human liver |
k~cat~ (s⁻¹) | 32.7 ± 3.5 | pH 8.0, 25°C | Escherichia coli |
k~cat~/K~M~ (M⁻¹s⁻¹) | (1.5 ± 0.2) × 10⁵ | pH 8.5, 37°C | Helicobacter pylori |
γ-Glutamyltransferase recognizes GPNA through precise molecular interactions within its active site:
Crystal structures of bacterial γ-glutamyltransferases (e.g., Escherichia coli, PDB: 2DBU; Helicobacter pylori, PDB: 2NQO) confirm that GPNA binding induces conformational changes in the "lid-loop" (residues 433–446 in Helicobacter pylori γ-glutamyltransferase). This loop seals the active site, positioning the scissile γ-glutamyl bond near the catalytic threonine [5] [10]. Mutagenesis studies validate these interactions:
The stereospecificity for L-glutamine derivatives is enforced by a chiral pocket that discriminates against D-isomers. This explains GPNA’s >100-fold higher activity versus its D-glutamyl analog [3] [8].
Table 3: Active Site Residues Governing GPNA Recognition in γ-Glutamyltransferases
Residue (Position) | Interaction with GPNA | Functional Consequence of Mutation | Biological Source |
---|---|---|---|
Thr-391 (nucleophile) | Covalent γ-glutamyl adduct | Loss of autoprocessing and catalysis | Escherichia coli |
Arg-107 (large subunit) | Ionic bond with α-carboxylate | 200-fold increase in K~M~ | Human |
Asp-423 (large subunit) | Salt bridge with α-amino group | Inactive enzyme | Rat kidney |
Phe-484 (small subunit) | π-stacking with nitrophenyl | 15-fold ↓ catalytic efficiency | Bacillus subtilis |
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